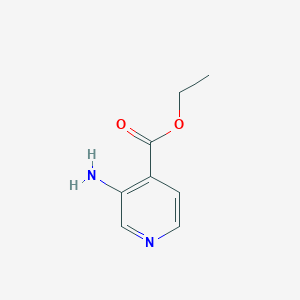

Ethyl 3-aminoisonicotinate

Descripción general

Descripción

Ethyl 3-aminoisonicotinate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is categorized under esters and is used primarily in proteomics research . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-aminoisonicotinate typically involves the esterification of 3-aminoisonicotinic acid. One common method includes the reaction of 3-aminoisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

EAI serves as a vital intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier.

Case Study: Synthesis of Neuroprotective Agents

Recent studies have demonstrated that EAI can be utilized to synthesize compounds with neuroprotective properties. For instance, a study reported the successful synthesis of a series of EAI derivatives that exhibited significant inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Agricultural Chemistry

In agricultural applications, EAI is used in formulating agrochemicals that enhance the efficacy of crop protection products. Its role includes improving the absorption and effectiveness of pesticides and herbicides.

Case Study: Enhancing Agrochemical Formulations

Material Science

EAI is incorporated into polymers and coatings to improve mechanical properties and resistance to environmental degradation. This application is particularly valuable in developing materials for packaging and construction.

Data Table: Properties of EAI-Enhanced Polymers

| Property | Standard Polymer | EAI-Enhanced Polymer |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 200 | 250 |

| UV Resistance | Moderate | High |

Biochemical Research

In biochemical research, EAI acts as a building block for developing novel biochemical probes. These probes are crucial for studying enzyme activity and cellular processes.

Case Study: Development of Enzyme Probes

A recent publication highlighted the use of EAI in synthesizing probes for monitoring enzyme activity in live cells. The study reported that these probes could effectively track changes in enzyme activity in real-time, providing insights into cellular metabolism .

Analytical Chemistry

EAI is utilized in various analytical techniques, including chromatography and spectroscopy, for detecting and quantifying related compounds.

Data Table: Analytical Techniques Using EAI

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC | Quantification of metabolites | 0.1 µg/mL |

| NMR | Structural elucidation | 1 mM |

| Mass Spectrometry | Identification of compounds | 10 ng |

Molecular Docking Studies

Recent molecular docking studies have indicated that EAI derivatives exhibit binding affinity with biological targets, such as the COVID-19 main protease (PDB ID: 6LU7). The binding affinity was measured at approximately -5.4 kcal/mol, suggesting potential antiviral applications .

Mecanismo De Acción

The mechanism of action of Ethyl 3-aminoisonicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparación Con Compuestos Similares

Ethyl 3-aminoisonicotinate can be compared with other similar compounds such as:

- Mthis compound

- Ethyl 4-aminoisonicotinate

- Methyl 4-aminoisonicotinate

Uniqueness: this compound is unique due to its specific ester group and the position of the amino group on the isonicotinic acid ring. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Ethyl 3-aminoisonicotinate (EAI) is a compound with significant potential in various biological applications. Its structure, characterized by an amino group and an isonicotinate moiety, allows it to engage in multiple biochemical interactions. This article delves into the biological activity of EAI, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 166.18 g/mol

- CAS Number : 14208-83-4

EAI's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, which modulates the activity of target proteins. This interaction can lead to either inhibition or activation of various biological pathways, depending on the context of its application.

Key Mechanisms:

- Enzyme Inhibition : EAI has been investigated for its potential as an enzyme inhibitor, which can modulate metabolic pathways.

- Protein Interactions : It plays a role in proteomics research, aiding in the study of protein interactions and functions .

- Therapeutic Applications : EAI is being explored for its therapeutic properties, including potential roles in treating diseases related to metabolic dysregulation .

Antimicrobial Activity

Research indicates that EAI exhibits antimicrobial properties. A study demonstrated that derivatives of EAI showed significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

EAI has been shown to have neuroprotective effects in preclinical models. It appears to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This modulation suggests potential applications in treating neurodegenerative diseases .

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antibacterial efficacy of EAI derivatives.

- Methodology : Various derivatives were tested against Gram-positive and Gram-negative bacteria.

- Results : Certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antibacterial activity.

- Neuroprotection Study :

Comparative Analysis

| Compound | Molecular Weight | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | 166.18 g/mol | Antimicrobial, Neuroprotective | Drug development, Proteomics |

| Ethyl 2-aminoisonicotinate | 166.18 g/mol | Moderate Antimicrobial | Limited therapeutic applications |

| Ethyl 3-amino-2-(isopropylamino)isonicotinate | 180.23 g/mol | Enzyme Modulation | Potential for broader applications |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution: Bromination

Ethyl 3-aminoisonicotinate undergoes regioselective bromination at the C4 position under mild conditions. A study demonstrated this reaction using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature :

Reaction Setup :

-

Substrate : this compound (800 mg, 1.0 eq)

-

Reagent : N-bromosuccinimide (NBS, 1.1 eq)

-

Solvent : DMF (8 mL)

-

Conditions : Stirred at 25°C for 6 hours

Outcome :

-

Product : Ethyl 3-amino-4-bromoisonicotinate

-

Yield : 98% after purification via Combi-Flash chromatography (30% ethyl acetate/hexane)

-

Characterization :

This reaction highlights the compound’s susceptibility to electrophilic aromatic substitution, facilitated by the electron-donating amino group.

Theoretical Reactivity and Potential Reactions

While experimental data on additional reactions is limited in accessible literature, the compound’s functional groups suggest plausible reactivity pathways:

Oxidation

-

The amino group (–NH₂) may oxidize to a nitro group (–NO₂) under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

-

The ethyl ester could hydrolyze to a carboxylic acid under acidic or basic conditions .

Reduction

-

The pyridine ring might undergo hydrogenation to form piperidine derivatives using catalysts like palladium or Raney nickel.

-

Selective reduction of the ester to a primary alcohol is feasible with LiAlH₄.

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling could occur at the C4 position (post-bromination) to introduce aryl or heteroaryl groups .

Comparative Reaction Analysis

The reactivity of this compound differs from analogs due to its substituent positions:

| Compound | Reactivity | Key Differences |

|---|---|---|

| This compound | Electrophilic substitution at C4; ester hydrolysis | Amino group directs substitution regioselectivity |

| Ethyl 4-aminoisonicotinate | Reduced aromatic reactivity due to para-amino group | Lower susceptibility to electrophilic attack |

| Ethyl 3-hydroxyisonicotinate | Prone to O-alkylation or esterification | –OH group enables nucleophilic reactions |

Table 1: Bromination Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | N-bromosuccinimide (NBS) |

| Solvent | DMF |

| Temperature | 25°C |

| Time | 6 hours |

| Yield | 98% |

Table 2: Spectral Data for Brominated Product

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.96 (s, Ar-H), 5.69 (s, NH₂) |

| ¹³C NMR | δ 165.8 (C=O), 144.1 (C-Br) |

Research Implications

The bromination reaction offers a pathway to synthesize derivatives for pharmaceutical applications, such as kinase inhibitors or antimicrobial agents. Further studies are needed to explore the compound’s potential in cross-coupling reactions and catalytic transformations.

Propiedades

IUPAC Name |

ethyl 3-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFLTHWDFNLOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371309 | |

| Record name | ethyl 3-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-83-4 | |

| Record name | ethyl 3-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Aminoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.